molecular formula C10H11NaO3 B034212 Sodium alpha-phenoxybutyric acid CAS No. 100700-35-4

Sodium alpha-phenoxybutyric acid

Cat. No.: B034212
CAS No.: 100700-35-4
M. Wt: 202.18 g/mol
InChI Key: OWCQJTQGZJVWGI-UHFFFAOYSA-M
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Description

Sodium alpha-phenoxybutyric acid (C10H11NaO3) is the sodium salt of alpha-phenoxybutyric acid, a short-chain carboxylic acid derivative. The compound features a phenoxy group (-O-C6H5) attached to the alpha carbon (carbon adjacent to the carboxyl group) of the butyric acid backbone. This structural configuration distinguishes it from other aromatic butyrate derivatives, such as sodium phenylbutyrate (4-phenylbutyrate), where the phenyl group is attached to the fourth carbon .

For example, sodium phenylbutyrate (4-phenylbutyrate) is clinically used to treat urea cycle disorders and exhibits histone deacetylase (HDAC) inhibitory activity, which is leveraged in cancer therapy .

Properties

CAS No.

100700-35-4

Molecular Formula

C10H11NaO3

Molecular Weight

202.18 g/mol

IUPAC Name

sodium;2-phenoxybutanoate

InChI

InChI=1S/C10H12O3.Na/c1-2-9(10(11)12)13-8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3,(H,11,12);/q;+1/p-1

InChI Key

OWCQJTQGZJVWGI-UHFFFAOYSA-M

SMILES

CCC(C(=O)[O-])OC1=CC=CC=C1.[Na+]

Isomeric SMILES

CCC(C(=O)[O-])OC1=CC=CC=C1.[Na+]

Canonical SMILES

CCC(C(=O)[O-])OC1=CC=CC=C1.[Na+]

Synonyms

Sodium alpha-phenoxybutyric acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Sodium Phenylbutyrate (4-Phenylbutyrate)
  • Structure : Phenyl group (-C6H5) attached to the fourth carbon of butyric acid (C10H11NaO2) .
  • Applications : Approved for urea cycle disorders and studied for HDAC inhibition in cancer .
  • Solubility : High water solubility due to ionic sodium carboxylate and hydrophobic phenyl group .
Sodium Alpha-Phenoxybutyric Acid
  • Structure: Phenoxy group (-O-C6H5) attached to the alpha carbon (C10H11NaO3).
  • Theoretical Applications : May exhibit HDAC inhibition but with altered pharmacokinetics due to substituent position and polarity.
Other Derivatives
  • 2-Methyl-4-oxo-4-phenylbutyric Acid : Features a ketone group and methyl substitution; used in organic synthesis but lacks documented therapeutic use .
  • 4-(4-Fluorobenzoyl)butyric Acid : Fluorinated aromatic derivative with a benzoyl group; primarily used in chemical synthesis (PubChem CID: 689096) .

Physicochemical Properties (Table)

Property This compound Sodium Phenylbutyrate (4-Phenylbutyrate) 4-(4-Fluorobenzoyl)butyric Acid
Molecular Formula C10H11NaO3 C10H11NaO2 C11H9FO3
Substituent Position Alpha carbon (C2) Gamma carbon (C4) Benzoyl at C4
Key Functional Group Phenoxy (-O-C6H5) Phenyl (-C6H5) Fluorobenzoyl
Solubility (Water) High (inferred) 500 mg/mL (documented) Low (hydrophobic benzoyl)
Therapeutic Use Understudied Urea cycle disorders, cancer Synthetic intermediate

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